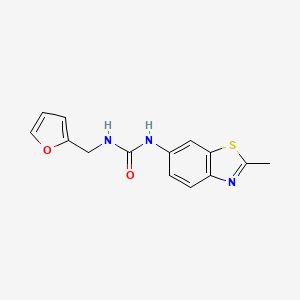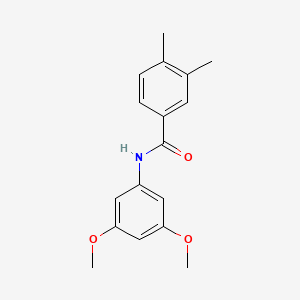
3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the family of oxadiazoles. It has gained significant attention in recent years due to its potential application in the field of medicinal chemistry. This compound has been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of COX-2 and the production of pro-inflammatory cytokines. In addition, it has been shown to modulate the activity of the nociceptive pathway, leading to its analgesic properties. Furthermore, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells by regulating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. In addition, it has been shown to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins. Furthermore, this compound has been shown to modulate the activity of the nociceptive pathway, leading to its analgesic properties. Moreover, it has been reported to induce apoptosis and inhibit the proliferation of cancer cells by regulating various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. It can be used as a lead compound for the development of new drugs with anti-inflammatory, analgesic, and anti-cancer properties. However, there are also some limitations associated with its use in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its biological activities. In addition, the toxicity and pharmacokinetics of this compound need to be further studied to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and optimize its biological activities. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy. Moreover, the development of new derivatives of this compound with improved properties is another direction for future research. Furthermore, the use of this compound in combination with other drugs for the treatment of various diseases is another area of future research. Finally, the exploration of its potential application in other fields, such as agriculture and material science, is another direction for future research.
Synthesemethoden
The synthesis of 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 4-propylphenylhydrazine and 3-propyl-2,4-dioxopentanoic acid in the presence of phosphorous oxychloride. Another method involves the reaction of 4-propylphenylhydrazine and 3-propyl-2,4-dioxobutyric acid in the presence of thionyl chloride. Both of these methods result in the formation of this compound in good yields.
Wissenschaftliche Forschungsanwendungen
3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to possess anti-inflammatory, analgesic, and anti-cancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro and in vivo. It has also been reported to possess analgesic properties through the inhibition of the nociceptive pathway. In addition, this compound has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-5-11-7-9-12(10-8-11)14-15-13(6-4-2)16-17-14/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOZZTTWKFZFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC(=NO2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)
![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)

![1-[(1H-1,2,4-triazol-3-ylthio)acetyl]azepane](/img/structure/B5773495.png)



